2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that features a pyridine ring substituted with cyano and diphenyl groups, a sulfanyl linkage, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide likely involves multiple steps, including the formation of the pyridine ring, introduction of the cyano and diphenyl groups, and subsequent attachment of the sulfanyl and acetamide functionalities. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide may undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the cyano group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents might include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyridine derivatives with cyano, diphenyl, sulfanyl, and acetamide functionalities. Examples could be:
- 2-(3-Cyano-4,6-diphenyl-pyridin-2-ylsulfanyl)-acetamide
- N-(2,5-Dimethyl-phenyl)-acetamide
Uniqueness
The uniqueness of 2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
CAS No. |
336180-23-5 |
---|---|
Molecular Formula |
C28H23N3OS |
Molecular Weight |
449.6g/mol |
IUPAC Name |
2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C28H23N3OS/c1-19-13-14-20(2)25(15-19)30-27(32)18-33-28-24(17-29)23(21-9-5-3-6-10-21)16-26(31-28)22-11-7-4-8-12-22/h3-16H,18H2,1-2H3,(H,30,32) |
InChI Key |
MTAMJZBMKMUXKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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